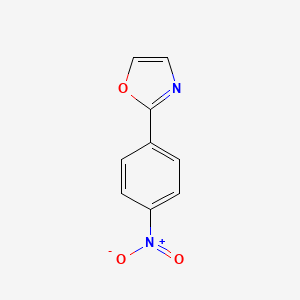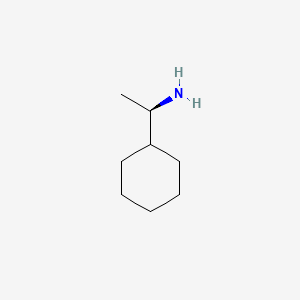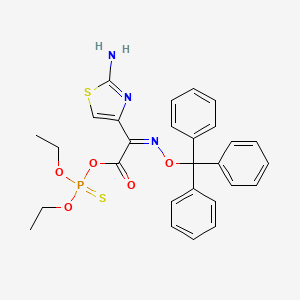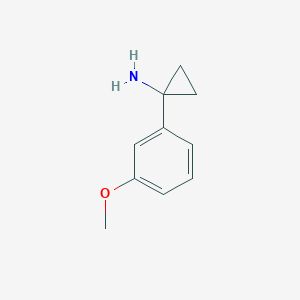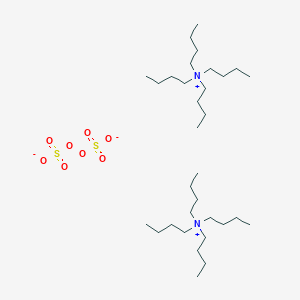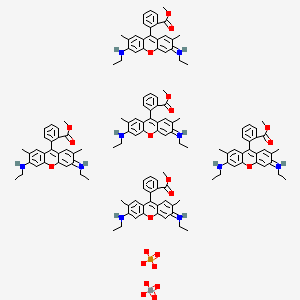
Xanthylium, 3,6-bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethyl-, molybdatephosphate
Vue d'ensemble
Description
"Xanthylium, 3,6-bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethyl-, molybdatephosphate" is a synthetic organic compound known for its complex molecular structure and unique properties. This compound's diverse functional groups and molybdatephosphate moiety make it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of "Xanthylium, 3,6-bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethyl-, molybdatephosphate" involves multi-step organic reactions. Starting with precursor compounds such as xanthene derivatives, the process includes nucleophilic substitutions, esterifications, and amide bond formations. Critical reaction conditions often involve specific temperature controls, inert atmosphere settings, and the use of catalysts to facilitate each reaction step.
Industrial Production Methods
On an industrial scale, the production method prioritizes efficiency and cost-effectiveness. The synthesis process often employs high-pressure reactors and continuous flow systems to enhance reaction rates and yields. Purification techniques such as crystallization and chromatography are used to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of various oxidation products.
Reduction: : Reduction reactions involve reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce functional groups like carbonyls and nitro groups present in the compound.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, where specific substituents on the molecule can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reagents commonly used in these reactions include acid chlorides, amines, alcohols, and metal catalysts. Reaction conditions often necessitate specific temperatures, solvent environments, and sometimes pressure variations to achieve desired reaction outcomes.
Major Products Formed
Depending on the reaction type, the major products may include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups, retaining the core xanthylium structure.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a fluorescent probe due to its distinctive fluorescent properties. Researchers leverage it in various spectroscopic techniques to study molecular interactions and dynamics.
Biology
In biological research, it serves as a molecular marker for studying cellular processes. Its ability to bind selectively to biological macromolecules makes it useful in imaging and diagnostic applications.
Medicine
Medically, the compound is investigated for its potential therapeutic applications. Its interaction with biological targets suggests possible uses in drug development and disease treatment, particularly in targeting specific cellular pathways.
Industry
Industrially, the compound is used in the manufacturing of advanced materials. Its unique properties contribute to the development of new polymers and coatings with enhanced performance characteristics.
Mécanisme D'action
The compound exerts its effects through interaction with various molecular targets. It binds to specific proteins and enzymes, modulating their activity. The pathways involved include oxidative stress responses, signal transduction mechanisms, and regulatory processes within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
"Xanthene, 9-(2-(methoxycarbonyl)phenyl)-3,6-dimethyl-"
"Rhodamine B"
"Fluorescein, 3,6-diamino-9-phenyl-"
"Pyronin Y"
Uniqueness
Compared to these similar compounds, "Xanthylium, 3,6-bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethyl-, molybdatephosphate" stands out due to its molybdatephosphate group, which imparts distinctive electronic and structural characteristics. This feature enhances its stability and reactivity, making it more versatile in various applications.
In essence: , this compound's synthesis, reactivity, and unique applications in different scientific domains underscore its importance. It continues to be an exciting subject for researchers and industrial developers alike.
Propriétés
IUPAC Name |
dioxido(dioxo)molybdenum;ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C27H28N2O3.Mo.H3O4P.4O/c5*1-6-28-22-14-24-20(12-16(22)3)26(18-10-8-9-11-19(18)27(30)31-5)21-13-17(4)23(29-7-2)15-25(21)32-24;;1-5(2,3)4;;;;/h5*8-15,28H,6-7H2,1-5H3;;(H3,1,2,3,4);;;;/q;;;;;;;;;2*-1/p+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBKZLVASXEROC-UHFFFAOYSA-P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OC.CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OC.CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OC.CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OC.CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OC.[O-]P(=O)([O-])[O-].[O-][Mo](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C135H145MoN10O23P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, molybdatephosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68310-07-6 | |
| Record name | Xanthylium, 3,6-bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethyl-, molybdatephosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068310076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, molybdatephosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, molybdatephosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


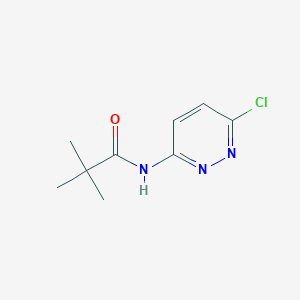
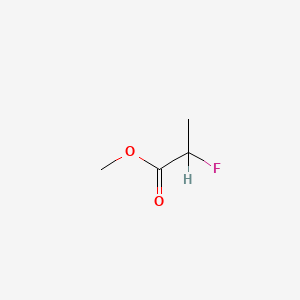

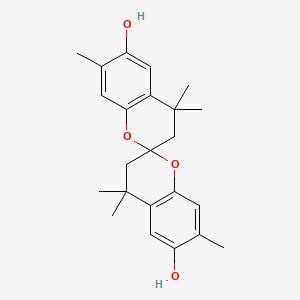
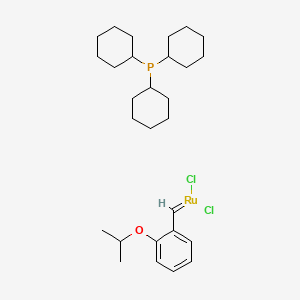
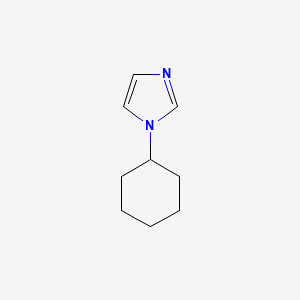
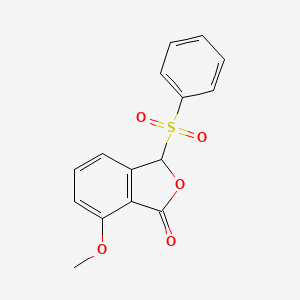
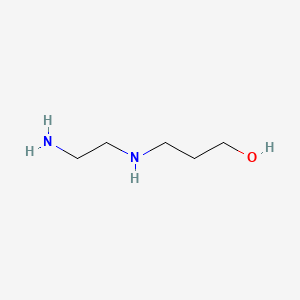
![5-Fluoroimidazo[1,2-a]pyridine](/img/structure/B1589242.png)
